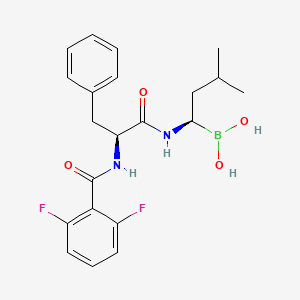

NIC-0102

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H25BF2N2O4 |

|---|---|

Molecular Weight |

418.2 g/mol |

IUPAC Name |

[(1R)-1-[[(2S)-2-[(2,6-difluorobenzoyl)amino]-3-phenylpropanoyl]amino]-3-methylbutyl]boronic acid |

InChI |

InChI=1S/C21H25BF2N2O4/c1-13(2)11-18(22(29)30)26-20(27)17(12-14-7-4-3-5-8-14)25-21(28)19-15(23)9-6-10-16(19)24/h3-10,13,17-18,29-30H,11-12H2,1-2H3,(H,25,28)(H,26,27)/t17-,18-/m0/s1 |

InChI Key |

QTRFWSIBLJYXFJ-ROUUACIJSA-N |

Isomeric SMILES |

B([C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=C(C=CC=C2F)F)(O)O |

Canonical SMILES |

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=C(C=CC=C2F)F)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

TTI-0102: A Novel Pro-Drug Approach to Combatting Mitochondrial Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Mitochondrial diseases are a group of debilitating and often life-threatening genetic disorders caused by mutations in either mitochondrial DNA (mtDNA) or nuclear DNA (nDNA) that impair the function of the mitochondrial respiratory chain. This impairment leads to deficient energy production and excessive production of reactive oxygen species (ROS), resulting in cellular damage, particularly in tissues with high energy demand such as the brain, muscles, and heart. TTI-0102 is an investigational new drug being developed by Thiogenesis Therapeutics for the treatment of mitochondrial diseases, including Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS) and Leigh syndrome.[1] This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to TTI-0102.

TTI-0102 is a novel pro-drug of cysteamine, an aminothiol compound with known antioxidant properties.[2] It is an asymmetric disulfide composed of cysteamine and pantetheine.[3] This design is intended to overcome the limitations of direct cysteamine administration, which include a short half-life, significant gastrointestinal side effects, and a strong odor, thereby allowing for higher and less frequent dosing.[1][3]

Core Mechanism of Action

The primary mechanism of action of TTI-0102 in mitochondrial disease is to increase the intracellular levels of key molecules essential for mitochondrial function and cellular defense against oxidative stress. This is achieved through a multi-step process initiated by the oral administration of TTI-0102.

Bioavailability and Conversion to Cysteamine

As a pro-drug, TTI-0102 is designed for enhanced oral bioavailability and is metabolized into its active component, cysteamine, after ingestion.[1] This metabolic conversion is believed to occur in two steps, with the initial release of a cysteamine molecule as TTI-0102 interacts with other thiols in the gastrointestinal tract.[3] This gradual release of cysteamine is intended to avoid the sharp peak in plasma concentration (Cmax) associated with the side effects of immediate-release cysteamine formulations.[3]

Augmentation of Intracellular Cysteine and its Downstream Effects

Once released, cysteamine readily enters cells and increases the intracellular concentration of the amino acid cysteine. Cysteine is a critical precursor for the synthesis of three vital molecules for mitochondrial health:

-

Glutathione (GSH): The most abundant intracellular antioxidant, glutathione plays a pivotal role in neutralizing ROS, detoxifying harmful substances, and maintaining the cellular redox balance. By providing the rate-limiting substrate (cysteine) for glutathione synthesis, TTI-0102 is proposed to significantly enhance the cell's capacity to combat oxidative stress, a central pathological feature of mitochondrial diseases.[3][4]

-

Taurine: This amino acid is highly concentrated in tissues with high energy demands and has multiple protective roles within the mitochondria. Taurine helps stabilize mitochondrial membranes, modulates calcium homeostasis, and possesses antioxidant properties.[3] In the context of MELAS, taurine deficiency has been implicated in the disease's pathology.[5]

-

Coenzyme A (CoA): A crucial cofactor in cellular metabolism, Coenzyme A is essential for the Krebs cycle and the beta-oxidation of fatty acids, both of which are fundamental for energy production within the mitochondria.[2]

The collective effect of boosting these three molecules is the restoration of mitochondrial redox balance, improved energy metabolism, and enhanced cellular protection against the damaging effects of oxidative stress.[2]

Signaling Pathway and Metabolic Conversion

The following diagram illustrates the proposed mechanism of action of TTI-0102, from its administration to its downstream cellular effects.

Caption: Proposed Mechanism of Action of TTI-0102.

Preclinical Data

While specific quantitative data from preclinical studies on TTI-0102 are not extensively published, studies on its active moiety, cysteamine, provide insights into its potential effects in mitochondrial disease models. A notable preclinical study evaluated cysteamine bitartrate in human cells, C. elegans, and zebrafish models of mitochondrial respiratory chain disease.

Table 1: Summary of Preclinical Findings for Cysteamine Bitartrate in Mitochondrial Disease Models

| Model System | Key Findings | Quantitative Data (where available) |

| C. elegans (gas-1 mutant) | Improved mitochondrial membrane potential and reduced oxidative stress. Modest improvement in fecundity, but not lifespan. | Data not yet publicly available in a quantitative format. |

| Zebrafish (rotenone and azide-induced mitochondrial dysfunction) | Protected against brain death. | Data not yet publicly available in a quantitative format. |

| Human fibroblasts (from patients with mitochondrial disease) | Improved cell survival under metabolic stress. | Data not yet publicly available in a quantitative format. |

Interestingly, this comprehensive preclinical study on cysteamine bitartrate did not observe an increase in total glutathione levels, suggesting that the beneficial effects in these models might be mediated by other mechanisms, such as increasing aspartate levels and normalizing the expression of metabolic and cell defense pathways. This highlights the need for further research to fully elucidate the precise molecular mechanisms of cysteamine and, by extension, TTI-0102 in the context of mitochondrial disease.

Clinical Data

TTI-0102 has undergone a Phase 1 clinical trial in healthy volunteers and is currently in Phase 2 clinical trials for MELAS and Leigh syndrome.

Phase 1 Clinical Trial

A Phase 1 open-label, dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of TTI-0102 compared to the immediate-release cysteamine formulation, Cystagon®.

Table 2: Phase 1 Clinical Trial of TTI-0102 in Healthy Volunteers

| Parameter | Details |

| Study Design | Open-label, dose-escalation. |

| Participants | 12 healthy volunteers.[3] |

| Dosage | Single doses of 600 mg, 1200 mg, and 2400 mg cysteamine-base equivalent of TTI-0102, compared to a 600 mg dose of Cystagon®.[3] |

| Pharmacokinetics | - The peak plasma concentration (Cmax) of cysteamine from the 2400 mg dose of TTI-0102 was not significantly different from the 600 mg dose of Cystagon®.[3]- TTI-0102 demonstrated the potential for once-a-day dosing.[3] |

| Safety and Tolerability | - No serious adverse events were reported.[3]- TTI-0102 was well-tolerated at all dose levels.[3]- No nausea was reported with TTI-0102, a common side effect of Cystagon®.[3]- Mild skin odor was reported in some participants at the highest dose.[3] |

Phase 2 Clinical Trials

TTI-0102 is currently being evaluated in Phase 2 clinical trials for MELAS and Leigh syndrome.

Table 3: Overview of Ongoing/Planned Phase 2 Clinical Trials for TTI-0102

| Indication | Study Design | Key Endpoints | Status |

| MELAS | Randomized, double-blind, placebo-controlled.[5] | Safety, tolerability, pharmacokinetics, pharmacodynamics (including biomarkers such as glutathione and taurine), and clinical efficacy (e.g., 12-minute walk test).[5] | Ongoing. Interim results announced, indicating good tolerability in patients >70kg, with dose-dependent side effects in lighter patients leading to protocol refinement.[6] |

| Leigh Syndrome | Phase 2a trial cleared by the FDA.[4] | To be confirmed. | Planned. |

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of TTI-0102 are not fully publicly available. However, based on the published information and standard methodologies, the following provides an overview of the types of protocols likely employed.

Measurement of Intracellular Glutathione

A common method to quantify intracellular glutathione levels involves the use of commercially available assay kits. These kits typically utilize a fluorescent or colorimetric probe that reacts specifically with reduced glutathione (GSH).

Caption: General Workflow for Intracellular Glutathione Assay.

Protocol Outline:

-

Cell Culture and Treatment: Cells of interest (e.g., patient-derived fibroblasts) are cultured under standard conditions and treated with varying concentrations of TTI-0102 or a vehicle control for a specified period.

-

Cell Lysis: The cells are harvested and lysed using a buffer that preserves the integrity of glutathione.

-

Reaction: The cell lysate is incubated with a reagent containing a probe that reacts with GSH to produce a fluorescent or colored product.

-

Detection: The fluorescence or absorbance of the samples is measured using a plate reader.

-

Quantification: The concentration of GSH in the samples is determined by comparing the readings to a standard curve generated with known concentrations of GSH.

Clinical Trial Protocol Workflow

The following diagram outlines the typical workflow for a patient participating in a randomized, placebo-controlled clinical trial of TTI-0102.

Caption: Patient Workflow in a Randomized Controlled Trial of TTI-0102.

Conclusion

TTI-0102 represents a promising therapeutic strategy for mitochondrial diseases by addressing the core pathological feature of oxidative stress. Its pro-drug design offers the potential for improved safety and tolerability compared to direct cysteamine administration. The mechanism of action, centered on replenishing key mitochondrial protectants—glutathione, taurine, and coenzyme A—is well-grounded in the pathophysiology of these disorders. While early clinical data are encouraging, the results of ongoing and future clinical trials will be crucial in determining the ultimate efficacy of TTI-0102 in this patient population with high unmet medical need. The discrepancy observed in preclinical studies regarding the effect of cysteamine on total glutathione levels warrants further investigation to fully elucidate the complete mechanistic profile of this novel therapeutic agent.

References

- 1. Thiogenesis Therapeutics [thiogenesis.com]

- 2. Thiogenesis Therapeutics [thiogenesis.com]

- 3. The Role of Taurine in Mitochondria Health: More Than Just an Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. A role for taurine in mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pre-clinical evaluation of cysteamine bitartrate as a therapeutic agent for mitochondrial respiratory chain disease - PMC [pmc.ncbi.nlm.nih.gov]

What is the pharmacology of TTI-0102?

An In-depth Technical Guide to the Pharmacology of TTI-0102

Introduction

TTI-0102 is a clinical-stage, novel prodrug of cysteamine, classified as a New Chemical Entity (NCE).[1] It is an asymmetric disulfide composed of cysteamine and pantetheine.[2] Developed by Thiogenesis Therapeutics, TTI-0102 is engineered to overcome the limitations of traditional thiol-based drugs, particularly cysteamine, which has a short half-life and is associated with significant gastrointestinal side effects and a strong body odor.[1][3][4] TTI-0102 is being investigated for the treatment of various pediatric and mitochondrial diseases characterized by oxidative stress, including Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS), Leigh syndrome spectrum, nephropathic cystinosis, and pediatric Metabolic Associated Steatohepatitis (MASH).[1][5]

Pharmacology

Mechanism of Action

TTI-0102 functions as a precursor to cysteamine, gradually releasing it through a two-step metabolic process. This controlled release is designed to mitigate the side effects associated with the rapid absorption of conventional cysteamine.[1][2]

-

Step 1 (Gastrointestinal Tract): Upon oral administration, TTI-0102 interacts with other thiols in the gastrointestinal tract, leading to the release of the first cysteamine molecule.[2]

-

Step 2 (Small Intestine): The remaining molecule, pantetheine, proceeds to the small intestine, where it is hydrolyzed by enzymes like Vanin-1 to release a second cysteamine molecule and pantothenic acid (Vitamin B5).[2]

The released cysteamine is a pivotal thiol compound that boosts intracellular levels of cysteine. Cysteine is the rate-limiting precursor for the synthesis of three critical molecules essential for mitochondrial health and cellular protection: glutathione (GSH), taurine, and coenzyme A (CoA).[1][6]

-

Glutathione (GSH) Synthesis: As the body's most abundant intracellular antioxidant, glutathione plays a crucial role in neutralizing reactive oxygen species (ROS), maintaining mitochondrial redox balance, and recycling other antioxidants.[1][6] By increasing the substrate for GSH synthesis, TTI-0102 helps combat the oxidative stress central to many mitochondrial diseases.[5][7]

-

Taurine Production: TTI-0102 is metabolized into taurine, an amino acid that supports mitochondrial function, modulates antioxidant enzymes, stabilizes cellular membranes, and aids in calcium signaling.[1][5] Its production may also contribute to reducing seizures.[3][4]

-

Coenzyme A (CoA) Production: CoA is a vital cofactor in cellular energy metabolism, particularly through the Krebs cycle, and has been shown to protect cells from metabolic and oxidative stress.[1]

-

Other Mechanisms: TTI-0102 has been noted to promote the increase of Brain-Derived Neurotrophic Factor (BDNF) and, in the context of liver fibrosis, may block the proliferation of hepatic stellate cells.[2][5] For viral applications, it has been suggested to bind to the ACE2 receptor.[5]

Signaling and Metabolic Pathways

The following diagram illustrates the metabolic breakdown of TTI-0102 and its subsequent impact on cellular antioxidant and metabolic pathways.

References

- 1. Thiogenesis Therapeutics [thiogenesis.com]

- 2. Thiogenesis Announces Positive Results from Phase 1 Dose-Escalation Study of its Lead Compound TTI-0102 [newsfilecorp.com]

- 3. Thiogenesis Reports Positive Interim Phase 2 Trial Results for MELAS and Announces Pipeline Advancements in Leigh Syndrome and Cystinosis | Nasdaq [nasdaq.com]

- 4. Thiogenesis Reports Positive Phase 2 MELAS Interim Results | TTIPF Stock News [stocktitan.net]

- 5. Thiogenesis Therapeutics [thiogenesis.com]

- 6. Thiogenesis Therapeutics [thiogenesis.com]

- 7. Thiogenesis Announces FDA Clearance of its Investigational New Drug Application ("IND") for a Phase 2a Clinical Trial in Leigh Syndrome Spectrum [newsfilecorp.com]

TTI-0102: A Novel Cysteamine Prodrug for Mitochondrial and Oxidative Stress-Related Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

TTI-0102 is a first-in-class, New Chemical Entity (NCE) designed as a prodrug of cysteamine to address the significant limitations of existing cysteamine therapies.[1][2] With its unique asymmetric disulfide configuration, TTI-0102 undergoes a two-step metabolic conversion, leading to a gradual and sustained release of cysteamine.[1] This controlled release profile mitigates the gastrointestinal side effects and strong body odor associated with immediate-release cysteamine, allowing for higher dosing and a potential once-daily administration.[1] The primary mechanism of action of TTI-0102 lies in its ability to boost intracellular levels of cysteine, a critical precursor for the synthesis of glutathione, taurine, and coenzyme A.[1] These molecules are essential for maintaining mitochondrial redox balance, energy metabolism, and protecting cells from oxidative damage.[1] TTI-0102 is currently under investigation in multiple Phase 2 clinical trials for rare mitochondrial diseases, including MELAS and Leigh syndrome, as well as other conditions linked to oxidative stress.[1][2]

Introduction to TTI-0102

Cysteamine has been a long-standing therapy for nephropathic cystinosis, a rare lysosomal storage disease, where it effectively reduces cystine accumulation.[1] However, its broader therapeutic application has been hampered by a short half-life, dose-limiting gastrointestinal adverse effects, and a pungent sulfurous odor.[1] TTI-0102 was developed by Thiogenesis Therapeutics to overcome these challenges and unlock the full therapeutic potential of cysteamine.[1]

TTI-0102 is an asymmetric disulfide composed of cysteamine and another thiol-containing component.[1] This innovative molecular design allows for a controlled, two-stage release of the active cysteamine moiety, leading to an improved pharmacokinetic and tolerability profile.[1]

Mechanism of Action

The therapeutic effects of TTI-0102 are mediated through its conversion to cysteamine and the subsequent enhancement of crucial intracellular molecules that combat oxidative stress and support mitochondrial function.

Two-Step Metabolic Conversion of TTI-0102

TTI-0102 is orally administered and undergoes a sequential, two-step enzymatic conversion to release two molecules of cysteamine.[1]

-

Step 1: Initial Release in the Gastrointestinal Tract: The initial release of one cysteamine molecule is thought to occur in the gastrointestinal tract through interaction with other endogenous thiols.

-

Step 2: Enzymatic Cleavage in the Small Intestine: The remaining part of the molecule is then hydrolyzed by the enzyme vanin-1, which is present in the small intestine, to release a second molecule of cysteamine and pantothenic acid (Vitamin B5).

This staged release mechanism prevents the rapid spike in plasma cysteamine concentration (Cmax) that is associated with the side effects of conventional cysteamine formulations.[1]

Downstream Cellular Effects

The released cysteamine readily enters cells and increases the intracellular concentration of cysteine. Cysteine is the rate-limiting amino acid for the synthesis of several vital molecules:

-

Glutathione (GSH): As the most abundant intracellular antioxidant, glutathione plays a critical role in neutralizing reactive oxygen species (ROS), recycling other antioxidants, and maintaining cellular redox homeostasis.[1]

-

Taurine: This amino acid contributes to antioxidant defense, stabilizes mitochondrial membranes, and modulates calcium signaling.[1]

-

Coenzyme A (CoA): CoA is a central cofactor in cellular energy metabolism, including the Krebs cycle and fatty acid metabolism.[1]

By augmenting the levels of these key molecules, TTI-0102 helps to restore mitochondrial redox balance, enhance cellular energy production, and protect against oxidative damage.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of TTI-0102 Action

Caption: Metabolic conversion and downstream effects of TTI-0102.

Experimental Workflow for Preclinical Evaluation

Caption: General workflow for preclinical assessment of TTI-0102.

Quantitative Data

Phase 1 Clinical Trial Data

A Phase 1, open-label, dose-escalation study was conducted in healthy volunteers to evaluate the safety, tolerability, and pharmacokinetics of oral TTI-0102 compared to Cystagon® (cysteamine bitartrate).[1]

| Parameter | Cystagon® (Control) | TTI-0102 |

| Number of Volunteers | 12 | 12 |

| Dose | 600 mg | 600 mg, 1200 mg, and 2400 mg (cysteamine-base equivalent) |

| Cmax of Cysteamine | Standard Cmax at 600 mg | Did not exceed the Cmax of 600 mg Cystagon®, even at the 2400 mg equivalent dose.[1] |

| Therapeutic Levels | Short half-life | Maintained for over 24 hours at the highest dose.[1] |

| Tolerability | Nausea reported | No gastrointestinal side effects reported.[1] |

| Adverse Events | Not specified | Mild body odor at the highest dose; no serious adverse events.[1] |

| Dosing Potential | Multiple daily doses | Potential for once-daily administration.[1] |

Phase 2 Clinical Trial Overview

TTI-0102 is currently being evaluated in multiple Phase 2 clinical trials.

| Indication | Study Design | Number of Patients | Status |

| MELAS | Randomized, double-blind, placebo-controlled | 12 | Active[1] |

| Leigh Syndrome | Phase 2a clinical trial | Not specified | IND cleared by U.S. FDA[1] |

| Pediatric MASH | Phase 2 clinical trial | Not specified | In preparation[1] |

| Rett Syndrome | Phase 2 clinical trial | Not specified | In preparation[1] |

Experimental Protocols

Detailed experimental protocols from the preclinical and clinical development of TTI-0102 are not yet publicly available in peer-reviewed literature. However, based on standard methodologies for the assessment of cysteamine and related biomarkers, the following represents a likely experimental approach.

Pharmacokinetic Analysis of Cysteamine in Plasma

Objective: To determine the concentration-time profile of cysteamine in plasma following oral administration of TTI-0102.

Methodology: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS).

Protocol:

-

Sample Collection: Collect blood samples at predetermined time points post-dosing into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Sample Preparation:

-

To a known volume of plasma, add a protein precipitation agent (e.g., acetonitrile) to remove larger proteins.

-

Include an internal standard (e.g., a stable isotope-labeled version of cysteamine) to account for variations in sample processing and instrument response.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

HPLC Separation:

-

Inject the prepared sample onto a reverse-phase HPLC column (e.g., a C18 column).

-

Use a mobile phase gradient (e.g., a mixture of water and acetonitrile with a modifying agent like formic acid) to separate cysteamine from other plasma components.

-

-

MS/MS Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer.

-

Use electrospray ionization (ESI) in positive ion mode.

-

Monitor for specific precursor-to-product ion transitions for both cysteamine and the internal standard for accurate quantification.

-

-

Data Analysis:

-

Construct a calibration curve using standards of known cysteamine concentrations.

-

Determine the concentration of cysteamine in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

-

Measurement of Intracellular Glutathione Levels

Objective: To quantify the levels of reduced glutathione (GSH) in cells or tissues following treatment with TTI-0102.

Methodology: HPLC with UV or Fluorescence Detection.

Protocol:

-

Sample Preparation (from cell culture):

-

Harvest cells and wash with a buffered saline solution.

-

Lyse the cells to release intracellular contents.

-

Perform protein precipitation to remove interfering proteins.

-

-

Derivatization:

-

React the thiol group of GSH with a derivatizing agent (e.g., monobromobimane for fluorescence detection or Ellman's reagent for UV detection) to create a stable, detectable product.

-

-

HPLC Separation:

-

Inject the derivatized sample onto a reverse-phase HPLC column.

-

Use an appropriate mobile phase to separate the GSH derivative from other cellular components.

-

-

Detection:

-

Monitor the column eluent with a UV or fluorescence detector at the specific wavelength for the derivatized GSH.

-

-

Quantification:

-

Calculate the concentration of GSH in the samples by comparing the peak areas to a standard curve prepared with known concentrations of GSH.

-

Conclusion

TTI-0102 represents a significant advancement in cysteamine-based therapy. Its innovative prodrug design offers the potential for improved safety, tolerability, and patient compliance. By targeting the fundamental mechanisms of oxidative stress and mitochondrial dysfunction through the replenishment of intracellular glutathione, taurine, and coenzyme A, TTI-0102 holds promise for the treatment of a range of debilitating diseases with unmet medical needs. The ongoing Phase 2 clinical trials will be crucial in further elucidating the therapeutic potential of this novel compound.

References

TTI-0102: A Novel Pro-Drug Approach to Modulating Intracellular Glutathione for Mitochondrial and Oxidative Stress-Related Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TTI-0102 is a novel, clinical-stage pharmaceutical agent engineered as a pro-drug of cysteamine. Its primary mechanism of action is to augment the intracellular levels of glutathione (GSH), a critical antioxidant, by providing the rate-limiting precursor, cysteine. This whitepaper provides a comprehensive technical overview of TTI-0102, focusing on its mechanism of action, its direct impact on intracellular glutathione levels, and the experimental methodologies relevant to its study. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and the study of diseases associated with mitochondrial dysfunction and oxidative stress.

Introduction to TTI-0102

TTI-0102 is a new chemical entity designed to overcome the pharmacokinetic and tolerability limitations of its active metabolite, cysteamine[1]. Cysteamine has a well-documented history of therapeutic use, but its short half-life and gastrointestinal side effects have limited its broader application[1]. As an asymmetric disulfide pro-drug, TTI-0102 is metabolized in a two-step process, leading to a gradual release of cysteamine[1][2]. This controlled release profile is designed to maintain therapeutic levels of the active compound over a longer duration, potentially allowing for once-daily dosing and an improved side-effect profile compared to immediate-release cysteamine formulations[1].

The therapeutic rationale for TTI-0102 is centered on its ability to combat oxidative stress, a key pathological feature in a range of debilitating conditions, including mitochondrial diseases such as Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS) and Leigh syndrome[3][4]. By increasing the intracellular pool of glutathione, TTI-0102 aims to restore the cellular redox balance, protect against oxidative damage, and improve mitochondrial function[5][6].

Mechanism of Action: Replenishing the Glutathione Pool

The core mechanism of TTI-0102 revolves around the modulation of the intracellular glutathione synthesis pathway. Glutathione is a tripeptide synthesized from glutamate, cysteine, and glycine, with cysteine being the rate-limiting substrate.

TTI-0102, upon oral administration, undergoes a two-stage metabolic conversion that releases two molecules of cysteamine[2]. Cysteamine, in turn, readily increases the intracellular concentration of cysteine. This elevation in cysteine availability directly fuels the synthesis of glutathione, thereby enhancing the cell's antioxidant capacity.

The proposed signaling pathway for TTI-0102's effect on intracellular glutathione levels is depicted in the following diagram:

References

- 1. Thiogenesis Announces FDA Clearance of its Investigational New Drug Application ("IND") for a Phase 2a Clinical Trial in Leigh Syndrome Spectrum [newsfilecorp.com]

- 2. Intracellular glutathione pools are heterogeneously concentrated - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiogenesis Announces FDA Clearance of its Investigational New Drug Application ("IND") for a Phase 2a Clinical Trial in Leigh Syndrome Spectrum | Nasdaq [nasdaq.com]

- 4. Thiogenesis Reports Positive Interim Phase 2 Trial Results for MELAS and Announces Pipeline Advancements in Leigh Syndrome and Cystinosis [newsfilecorp.com]

- 5. Thiogenesis Therapeutics [thiogenesis.com]

- 6. Thiogenesis Therapeutics [thiogenesis.com]

TTI-0102: A Novel Pro-Drug Approach to Restoring Mitochondrial Redox Balance

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mitochondrial dysfunction is a key pathological feature in a wide array of debilitating diseases, including inherited mitochondrial disorders and age-related neurodegenerative conditions. A central element of this dysfunction is the imbalance of the mitochondrial redox state, leading to excessive oxidative stress and subsequent cellular damage. TTI-0102, a novel investigational pro-drug of cysteamine, presents a promising therapeutic strategy to counteract mitochondrial oxidative stress. This technical guide provides a comprehensive overview of the mechanism of action of TTI-0102, its role in replenishing key mitochondrial antioxidants, and the current state of its clinical development.

Introduction: The Critical Role of Mitochondrial Redox Homeostasis

Mitochondria, the primary sites of cellular energy production, are also the main source of endogenous reactive oxygen species (ROS). Under physiological conditions, a delicate balance is maintained between ROS production and their detoxification by the mitochondrial antioxidant systems. This equilibrium, known as redox homeostasis, is crucial for normal cellular function. However, in numerous pathological states, this balance is disrupted, leading to a state of oxidative stress.

Mitochondrial oxidative stress can inflict significant damage on cellular components, including lipids, proteins, and mitochondrial DNA (mtDNA), impairing mitochondrial function and triggering cell death pathways. Consequently, strategies aimed at restoring mitochondrial redox balance are of paramount therapeutic interest.

TTI-0102 is a new chemical entity (NCE) designed to address this challenge. It is an asymmetric disulfide pro-drug that, upon oral administration, is metabolized to release cysteamine.[1] Cysteamine is a well-characterized aminothiol with potent antioxidant properties. By delivering cysteamine in a controlled and sustained manner, TTI-0102 aims to overcome the pharmacokinetic limitations of direct cysteamine administration and enhance its therapeutic potential in diseases associated with mitochondrial oxidative stress.[1]

TTI-0102: Mechanism of Action

TTI-0102 is designed for a two-step metabolic conversion to its active moiety, cysteamine. This gradual release mechanism is intended to provide sustained therapeutic levels of cysteamine while minimizing the adverse effects associated with the rapid absorption of conventional cysteamine formulations.[1]

Signaling Pathway

The therapeutic effect of TTI-0102 in restoring mitochondrial redox balance is primarily mediated by the intracellular actions of its active metabolite, cysteamine. Cysteamine plays a pivotal role in augmenting the cellular antioxidant defense system by increasing the intracellular pool of L-cysteine, a rate-limiting precursor for the synthesis of three crucial molecules for mitochondrial health: glutathione (GSH), taurine, and coenzyme A (CoA).[1]

The signaling pathway can be visualized as follows:

Figure 1. TTI-0102 metabolic and signaling pathway.

Role of Key Metabolites

-

Glutathione (GSH): As the most abundant endogenous antioxidant, GSH plays a central role in neutralizing ROS, detoxifying harmful compounds, and maintaining the redox state of protein thiols.[1] By providing the cysteine precursor, TTI-0102 directly supports the replenishment of the mitochondrial GSH pool, which is critical for mitigating oxidative damage.[1]

-

Taurine: This amino acid is highly concentrated in tissues with high energy demands and is known to possess cytoprotective properties.[1] Taurine contributes to mitochondrial function by stabilizing mitochondrial membranes, regulating calcium homeostasis, and scavenging ROS.[2]

-

Coenzyme A (CoA): CoA is an essential cofactor in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle and fatty acid oxidation, which are fundamental for mitochondrial energy production.[1]

Preclinical and Clinical Evidence

While detailed quantitative data from TTI-0102 specific studies are emerging from ongoing clinical trials, the extensive body of research on its active metabolite, cysteamine, provides a strong rationale for its therapeutic potential.

Quantitative Data from Cysteamine Studies

The following table summarizes key quantitative findings from preclinical studies investigating the effects of cysteamine on markers of oxidative stress and mitochondrial function. It is important to note that these studies were conducted with cysteamine, not TTI-0102 directly. However, they provide valuable insights into the expected pharmacological effects of TTI-0102.

| Parameter Measured | Model System | Treatment | Key Findings | Reference |

| Mitochondrial Depolarization | Huntington's disease knock-in striatal cells (STHdhQ111/HdhQ111) | 250 µM Cysteamine | Completely inhibited 3-NP-induced mitochondrial depolarization. | [3] |

| Cellular Glutathione (GSH) Levels | Huntington's disease knock-in striatal cells (STHdhQ111/HdhQ111) | 250 µM Cysteamine | Prevented the 3-NP-mediated decrease in cellular and mitochondrial GSH levels. | [3] |

| Total Glutathione Levels | Cultured cystinotic proximal tubular epithelial cells | Cysteamine | Increased total glutathione in both control and cystinotic cells and normalized glutathione redox status in cystinotic cells. | [4] |

| Reactive Oxygen Species (ROS) Generation | PMA-stimulated RAW macrophages | Cysteamine | Reduced ROS generation by 33%. | [5] |

| Intracellular Oxidant Species | Macrophages co-cultured with apoptotic renal tubular cells | Cysteamine | Reduced intracellular oxidant species by 43%-52%. | [5] |

| Total Thiol Content | Unilateral ureteral obstruction (UUO) kidneys in mice | Cysteamine | Increased total thiol content by 53% on day 7. | [5] |

| Protein Oxidation | Unilateral ureteral obstruction (UUO) kidneys in mice | Cysteamine | Substantially reduced protein oxidation (>50%). | [5] |

Clinical Development of TTI-0102

TTI-0102 is currently being evaluated in multiple clinical trials for diseases associated with mitochondrial dysfunction and oxidative stress.

-

Phase 1 Study: A dose-escalation study in healthy volunteers demonstrated that TTI-0102 was well-tolerated at doses up to 2400 mg cysteamine-base equivalent. The pharmacokinetic profile supported the potential for once-daily dosing.[1]

-

Phase 2 MELAS Trial: An ongoing Phase 2 trial is evaluating TTI-0102 in patients with Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS). Interim results have shown that TTI-0102 was well-tolerated in patients weighing over 70 kg and indicated "meaningful biomarker improvements".[6][7]

-

Leigh Syndrome Spectrum: The U.S. FDA has cleared an Investigational New Drug (IND) application for a Phase 2a clinical trial of TTI-0102 in patients with Leigh syndrome spectrum.[8]

-

Other Indications: Clinical trials are also being planned for pediatric Metabolic Dysfunction-Associated Steatohepatitis (MASH) and Rett syndrome.[1][2]

Experimental Protocols

This section provides an overview of established methodologies for assessing mitochondrial redox balance, which are relevant to evaluating the efficacy of compounds like TTI-0102.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

A common method for detecting mitochondrial superoxide is through the use of the fluorescent probe MitoSOX Red.

Experimental Workflow:

Figure 2. Workflow for mitochondrial ROS measurement.

Detailed Steps:

-

Cell Culture: Plate cells at an appropriate density in a suitable culture vessel (e.g., glass-bottom dishes for imaging).

-

Treatment: Treat cells with the desired concentrations of TTI-0102 or a vehicle control for the specified duration.

-

Staining: Remove the culture medium and incubate the cells with a pre-warmed medium containing MitoSOX Red at a final concentration of 1-5 µM for 10-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells with a warm buffer (e.g., PBS or phenol red-free medium) to remove the unbound probe.

-

Imaging: Immediately acquire images using a fluorescence microscope equipped with appropriate filters for MitoSOX Red (e.g., excitation ~510 nm, emission ~580 nm).

-

Analysis: Use image analysis software to quantify the mean fluorescence intensity of MitoSOX Red in the mitochondrial regions of the cells.

Measurement of Mitochondrial Glutathione (GSH)

The levels of reduced and oxidized glutathione (GSSG) in isolated mitochondria can be determined using commercially available assay kits, often based on the enzymatic recycling method.

Experimental Workflow:

Figure 3. Workflow for mitochondrial GSH measurement.

Detailed Steps:

-

Cell Treatment and Mitochondrial Isolation: Treat cultured cells as described above. Following treatment, harvest the cells and isolate mitochondria using a standard differential centrifugation protocol.

-

Sample Preparation: Lyse the isolated mitochondria according to the instructions of the chosen glutathione assay kit. This typically involves deproteinization.

-

GSH and GSSG Measurement:

-

To measure total glutathione (GSH + GSSG), the sample is incubated with glutathione reductase and DTNB (Ellman's reagent). The rate of color development is proportional to the total glutathione concentration.

-

To measure GSSG specifically, the GSH in the sample is first masked with a reagent like 2-vinylpyridine. The subsequent reaction with glutathione reductase and DTNB will then only measure the GSSG content.

-

-

Calculation: The concentration of reduced GSH is calculated by subtracting the GSSG concentration from the total glutathione concentration. The GSH/GSSG ratio, a key indicator of redox status, can then be determined.

Conclusion and Future Directions

TTI-0102 represents a promising, next-generation therapeutic approach for a range of diseases characterized by mitochondrial oxidative stress. Its innovative pro-drug design offers the potential for improved tolerability and a more convenient dosing regimen compared to existing cysteamine therapies. By augmenting the intracellular pools of glutathione, taurine, and coenzyme A, TTI-0102 targets the fundamental mechanisms of mitochondrial redox control.

The ongoing clinical trials will be crucial in establishing the safety and efficacy of TTI-0102 in its target patient populations. Future research should focus on elucidating the precise quantitative effects of TTI-0102 on specific mitochondrial redox couples and downstream signaling pathways. The development of this compound underscores the growing importance of targeting mitochondrial health as a therapeutic strategy for a broad spectrum of human diseases.

References

- 1. Thiogenesis Therapeutics [thiogenesis.com]

- 2. The Role of Taurine in Mitochondria Health: More Than Just an Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. theenergyblueprint.com [theenergyblueprint.com]

- 4. GSH Analysis [bio-protocol.org]

- 5. GSH-Glo™ Glutathione Assay Protocol [promega.sg]

- 6. Thiogenesis Announces Important Core Patent Allowed in Europe [newsfilecorp.com]

- 7. Thiogenesis Announces Important Core Patent Allowed in Europe | TTIPF Stock News [stocktitan.net]

- 8. vitalscend.com [vitalscend.com]

TTI-0102: A Novel Modulator of Taurine and Coenzyme A Synthesis for Mitochondrial Health

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TTI-0102 is an innovative investigational drug designed to combat mitochondrial oxidative stress by augmenting the endogenous synthesis of crucial molecules, including taurine and coenzyme A. As a next-generation prodrug of cysteamine, TTI-0102 offers an enhanced pharmacokinetic profile, potentially overcoming the limitations of previous thiol-based therapies. This technical guide provides a comprehensive overview of the mechanism of action of TTI-0102, its metabolic pathways leading to the synthesis of taurine and coenzyme A, and the potential therapeutic implications for a range of mitochondrial and metabolic diseases. Detailed experimental methodologies for the analysis of key biomarkers are also presented to facilitate further research and development in this promising area.

Introduction

Mitochondrial dysfunction is a hallmark of numerous debilitating diseases, including MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) and Leigh syndrome. A key contributor to the pathology of these conditions is oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense mechanisms. TTI-0102 is a new chemical entity developed by Thiogenesis Therapeutics designed to bolster these defenses by providing the essential precursors for the synthesis of critical antioxidants and metabolic cofactors.

TTI-0102 is an asymmetric disulfide prodrug that, upon oral administration, undergoes a two-step metabolic process to release two molecules of cysteamine and one molecule of pantothenic acid (Vitamin B5). This controlled release mechanism is designed to mitigate the gastrointestinal side effects and short half-life associated with direct cysteamine administration. The released cysteamine plays a pivotal role in cellular metabolism by increasing the intracellular concentration of cysteine, a rate-limiting amino acid in the synthesis of glutathione, taurine, and coenzyme A.

This document will delve into the specific impact of TTI-0102 on the biosynthetic pathways of taurine and coenzyme A, presenting the available data and outlining the experimental protocols necessary to quantify these effects.

Mechanism of Action of TTI-0102

The therapeutic effect of TTI-0102 is predicated on its bioconversion to cysteamine and pantothenic acid. Cysteamine is a potent antioxidant and a critical precursor for several metabolic pathways.

Metabolic Conversion of TTI-0102

Upon oral ingestion, TTI-0102 is metabolized in a controlled, two-stage process. This gradual release of cysteamine is intended to maintain therapeutic levels over a prolonged period, potentially allowing for once-daily dosing, and to avoid the sharp peaks in plasma concentration that are associated with the adverse effects of cysteamine.[1]

Figure 1: Metabolic pathway of TTI-0102.

Impact on Cysteine Levels

The released cysteamine molecules increase the intracellular pool of cysteine. Cysteine is a semi-essential amino acid that serves as a crucial building block for proteins and a key component of the major intracellular antioxidant, glutathione. Furthermore, cysteine is a direct precursor for the synthesis of taurine and a component in the biosynthesis of coenzyme A.

TTI-0102 and Taurine Synthesis

Taurine is a conditionally essential amino acid that plays a vital role in numerous physiological processes, including osmoregulation, calcium signaling, and mitochondrial function. Deficiencies in taurine have been implicated in the pathology of MELAS. TTI-0102 is designed to increase intracellular taurine levels, thereby addressing this deficiency.[2][3]

The Cysteamine Pathway to Taurine

Cysteamine is a direct precursor to taurine through the cysteamine (or AET) pathway. In this pathway, cysteamine is oxidized by the enzyme cysteamine dioxygenase (ADO) to form hypotaurine. Hypotaurine is then further oxidized to taurine.

Figure 2: TTI-0102's role in taurine synthesis.

Quantitative Data on Taurine Synthesis

While specific quantitative data from TTI-0102 clinical trials remains confidential pending publication, preclinical studies with direct cysteamine administration have demonstrated its efficacy in increasing taurine levels. The ongoing Phase 2 clinical trial of TTI-0102 in MELAS patients includes the measurement of taurine as a key biomarker, with interim analysis expected.[3]

| Parameter | Effect of Cysteamine Administration | Reference |

| Plasma Taurine Levels | Significantly lower in cystinosis patients not on cysteamine therapy compared to those treated with cysteamine and normal controls. | [4] |

| Carcass Taurine Levels (Animal Model) | All treatments with cysteamine hydrochloride (CSH) increased carcass taurine levels in common carp. | |

| Yolk Taurine Content (Animal Model) | Diet supplemented with 0.1% cysteamine significantly improved yolk taurine level by 48.68% in laying hens. | [5] |

Table 1: Effects of Cysteamine on Taurine Levels (Surrogate for TTI-0102)

TTI-0102 and Coenzyme A Synthesis

Coenzyme A (CoA) is an essential cofactor in numerous metabolic pathways, including the Krebs cycle and fatty acid metabolism. It is synthesized from pantothenic acid (Vitamin B5) and cysteine. TTI-0102 is designed to support CoA synthesis by providing both of these essential precursors.

Biosynthetic Pathway of Coenzyme A

The synthesis of CoA is a multi-step process that begins with the phosphorylation of pantothenic acid. Cysteine is then added to this molecule, and subsequent enzymatic reactions lead to the formation of CoA. By delivering both pantothenic acid and increasing the intracellular availability of cysteine (via cysteamine), TTI-0102 is poised to enhance the overall synthesis of CoA.

Figure 3: TTI-0102's contribution to Coenzyme A synthesis.

Quantitative Data on Coenzyme A Synthesis

Direct quantitative data on the effect of TTI-0102 on CoA levels is not yet publicly available. However, studies have shown that providing an exogenous supply of cysteine is necessary to maintain maximal rates of CoA synthesis in perfused rat hearts. This supports the hypothesis that by increasing intracellular cysteine, TTI-0102 will positively impact CoA synthesis.

| Parameter | Effect of Cysteine Supplementation | Reference |

| Coenzyme A Synthesis (in vitro) | An exogenous supply of cysteine was required to maintain maximal rates of CoA synthesis in perfused rat heart. | [6] |

| Coenzyme A Content (in vitro) | Supplementation with mercaptodextran or bathocuproine disulfonate was required to raise CoA content when 0.2 mM cysteine was added to the buffer. | [6] |

Table 2: Effects of Cysteine on Coenzyme A Synthesis (Proxy for TTI-0102's Mechanism)

Experimental Protocols

The quantification of taurine and coenzyme A in biological samples is essential for evaluating the efficacy of TTI-0102. The following are established methodologies that can be employed in preclinical and clinical studies.

Quantification of Intracellular Taurine

Methodology: High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a commonly used and sensitive method.

Protocol:

-

Sample Preparation:

-

Cells or tissues are homogenized in a suitable buffer (e.g., phosphate-buffered saline).

-

Proteins are precipitated using an agent like perchloric acid or trichloroacetic acid.

-

The supernatant containing the amino acids is collected after centrifugation.

-

-

Derivatization:

-

The primary amine group of taurine is derivatized with a fluorescent tag, such as o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol).

-

-

HPLC Analysis:

-

The derivatized sample is injected into a reverse-phase HPLC column.

-

Separation is achieved using a gradient elution with a mobile phase typically consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

-

Detection and Quantification:

-

The fluorescently labeled taurine is detected using a fluorescence detector.

-

Quantification is performed by comparing the peak area of the sample to a standard curve generated with known concentrations of taurine.

-

Quantification of Coenzyme A

Methodology: HPLC with UV detection or mass spectrometry (LC-MS/MS) are robust methods for CoA quantification.

Protocol (HPLC-UV):

-

Sample Preparation:

-

Cells or tissues are lysed, and proteins are precipitated as described for taurine analysis.

-

-

Chromatographic Separation:

-

The sample extract is injected onto a reverse-phase HPLC column.

-

Isocratic or gradient elution is used to separate CoA from other cellular components. The mobile phase often contains a phosphate buffer.

-

-

UV Detection:

-

CoA is detected by its absorbance in the UV range, typically around 260 nm.

-

-

Quantification:

-

The concentration of CoA is determined by comparing the peak area of the sample to a standard curve of known CoA concentrations.

-

Conclusion

TTI-0102 represents a promising therapeutic strategy for diseases characterized by mitochondrial dysfunction and oxidative stress. By acting as a prodrug of cysteamine and also delivering pantothenic acid, TTI-0102 has the potential to directly enhance the synthesis of two critical molecules: taurine and coenzyme A. This dual action addresses both the antioxidant deficiencies and the metabolic impairments that are central to the pathology of conditions like MELAS and Leigh syndrome. While definitive quantitative data from human trials of TTI-0102 are forthcoming, the established biochemical pathways and preclinical evidence with cysteamine strongly support its proposed mechanism of action. The detailed experimental protocols provided herein will be instrumental for the continued investigation and clinical development of this novel therapeutic agent.

References

- 1. Simultaneous quantification of coenzyme A and its salvage pathway intermediates in in vitro and whole cell-sourced samples - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00192D [pubs.rsc.org]

- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modeling of Intracellular Taurine Levels Associated with Ovarian Cancer Reveals Activation of p53, ERK, mTOR and DNA-Damage-Sensing-Dependent Cell Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hypothesis: Taurine therapy of nephropathic cystinosis may correct the deficiencies of cysteamine therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of Dietary Supplementation of Cysteamine on Egg Taurine Deposition, Egg Quality, Production Performance and Ovary Development in Laying Hens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential effects of cysteine on protein and coenzyme A synthesis in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Therapeutic Targets of TTI-0102

For Researchers, Scientists, and Drug Development Professionals

Introduction

TTI-0102 is an investigational new chemical entity currently under clinical development for the treatment of rare mitochondrial and oxidative stress-related diseases.[1] It is a prodrug of cysteamine, designed to offer a more favorable pharmacokinetic profile and improved tolerability compared to existing cysteamine formulations.[1][2] This guide provides a comprehensive overview of the therapeutic targets and mechanism of action of TTI-0102, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of key pathways and processes.

Core Therapeutic Strategy: Combating Oxidative Stress and Restoring Mitochondrial Function

The primary therapeutic strategy of TTI-0102 revolves around its ability to increase intracellular levels of two key molecules: glutathione (GSH) and taurine.[3][4] Both play critical roles in cellular defense against oxidative stress and are often depleted in mitochondrial diseases.[5] TTI-0102, being a prodrug of cysteamine, is metabolized to release cysteamine, which then serves as a precursor for the synthesis of these vital compounds.[3]

Mechanism of Action

TTI-0102 is an asymmetric disulfide of cysteamine and pantetheine.[2] Following oral administration, it undergoes a two-step metabolic process to release two molecules of cysteamine and one molecule of pantothenic acid (Vitamin B5).[2][6] This staggered release is designed to avoid the sharp peak in plasma cysteamine concentration associated with gastrointestinal side effects of other formulations.[4]

The released cysteamine is the active moiety responsible for the therapeutic effects. Its primary mechanisms of action include:

-

Replenishment of Intracellular Glutathione: Cysteamine provides a source of cysteine, the rate-limiting substrate for the synthesis of glutathione, the most abundant endogenous antioxidant.[1][5]

-

Increased Taurine Levels: Cysteamine can be metabolized to taurine, an amino acid with crucial roles in osmoregulation, calcium homeostasis, and antioxidant defense.[4]

-

Direct Radical Scavenging: As a thiol-containing compound, cysteamine can directly scavenge reactive oxygen species (ROS).

-

Modulation of Neuroprotective Pathways: Cysteamine and its oxidized form, cystamine, have been shown to upregulate neuroprotective pathways, including the brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.[7]

Data Presentation

Preclinical Data

Specific quantitative preclinical data on the effects of TTI-0102 on intracellular glutathione and taurine levels are not yet publicly available. The following table provides a representative structure for presenting such data once it is released.

| Parameter | Cell Line/Animal Model | TTI-0102 Concentration/Dose | Fold Change vs. Control (Mean ± SD) | p-value |

| Intracellular Glutathione | MELAS Patient Fibroblasts | Data not available | Data not available | Data not available |

| Intracellular Taurine | Leigh Syndrome Mouse Model | Data not available | Data not available | Data not available |

| Reactive Oxygen Species | In vitro assay | Data not available | Data not available | Data not available |

Clinical Data

Interim results from the Phase 2 clinical trial of TTI-0102 in patients with Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS) have indicated "meaningful biomarker improvements".[8] However, specific quantitative data on biomarkers such as glutathione and taurine levels remain confidential pending final analysis and publication.[8] The table below is a template for the presentation of this anticipated data.

| Biomarker | Patient Cohort | Treatment Group | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | Percent Change | p-value |

| Whole Blood Glutathione | MELAS | TTI-0102 | Data not available | Data not available | Data not available | Data not available |

| Placebo | Data not available | Data not available | Data not available | Data not available | ||

| Plasma Taurine | MELAS | TTI-0102 | Data not available | Data not available | Data not available | Data not available |

| Placebo | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols from the TTI-0102 studies are not yet published. The following are representative protocols for key assays relevant to the investigation of TTI-0102's mechanism of action.

Measurement of Intracellular Glutathione via Flow Cytometry

Principle: This method utilizes a thiol-sensitive fluorescent dye that reacts with intracellular reduced glutathione (GSH), allowing for the quantification of GSH levels on a per-cell basis using flow cytometry.

Materials:

-

Thiol-sensitive fluorescent dye (e.g., ThiolTracker™ Violet, monochlorobimane)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture cells to the desired confluency. On the day of the experiment, harvest the cells by trypsinization and wash with PBS.

-

Dye Loading: Resuspend the cells in pre-warmed PBS or serum-free medium containing the thiol-sensitive dye at the manufacturer's recommended concentration.

-

Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.

-

Washing: Wash the cells twice with PBS to remove excess dye.

-

Flow Cytometry Analysis: Resuspend the cells in PBS and analyze on a flow cytometer. Excite the dye with the appropriate laser and collect the emission at the recommended wavelength.

-

Data Analysis: The mean fluorescence intensity (MFI) of the stained cells is proportional to the intracellular GSH concentration. Compare the MFI of treated cells to that of control cells.

Measurement of Intracellular Taurine via High-Performance Liquid Chromatography (HPLC)

Principle: This method involves the extraction of intracellular metabolites, derivatization of taurine to a fluorescent or UV-absorbing compound, and subsequent separation and quantification by HPLC.

Materials:

-

Perchloric acid (PCA) or methanol for extraction

-

Derivatizing agent (e.g., o-phthalaldehyde/β-mercaptoethanol for fluorescence detection)

-

HPLC system with a suitable column (e.g., C18 reverse-phase)

-

Taurine standard

Procedure:

-

Cell Lysis and Extraction:

-

Wash cultured cells with ice-cold PBS.

-

Add ice-cold 0.4 M perchloric acid to the cell pellet and vortex vigorously.

-

Centrifuge at high speed to pellet the protein precipitate.

-

Collect the supernatant containing the intracellular metabolites.

-

-

Derivatization:

-

Neutralize the extract with potassium carbonate.

-

Mix an aliquot of the neutralized extract with the derivatizing agent and allow the reaction to proceed for a defined time at a specific temperature according to the chosen agent's protocol.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the HPLC column.

-

Elute the sample using a suitable mobile phase gradient.

-

Detect the derivatized taurine using a fluorescence or UV detector.

-

-

Quantification:

-

Generate a standard curve using known concentrations of taurine standard.

-

Determine the concentration of taurine in the samples by comparing their peak areas to the standard curve.

-

Normalize the taurine concentration to the total protein content of the cell lysate.

-

Visualizations

Caption: Metabolic pathway of TTI-0102.

Caption: Mechanism of action of cysteamine.

Caption: Experimental workflow for assessing TTI-0102's effects.

References

- 1. Cysteamine Modulates Oxidative Stress and Blocks Myofibroblast Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Thiogenesis Therapeutics [thiogenesis.com]

- 4. Thiogenesis Therapeutics [thiogenesis.com]

- 5. Thiogenesis Announces FDA Clearance of its Investigational New Drug Application ("IND") for a Phase 2a Clinical Trial in Leigh Syndrome Spectrum [newsfilecorp.com]

- 6. researchgate.net [researchgate.net]

- 7. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiogenesis Reports Positive Interim Phase 2 Trial Results for MELAS and Announces Pipeline Advancements in Leigh Syndrome and Cystinosis | Nasdaq [nasdaq.com]

Preclinical Research on TTI-0102 for Neuroprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed preclinical data for TTI-0102 is limited. This guide summarizes the known mechanisms of TTI-0102 and leverages preclinical data from its active metabolite, cysteamine, to provide a comprehensive overview of its neuroprotective potential.

Introduction to TTI-0102 and its Mechanism of Action

TTI-0102 is a novel, clinical-stage N-acetylcysteine (NCE) prodrug of cysteamine.[1] It is an asymmetric disulfide composed of cysteamine and another thiol component, designed to address the limitations of direct cysteamine administration, such as a short half-life and gastrointestinal side effects.[1][2][3] TTI-0102 is engineered for a gradual, two-step release of cysteamine, which is intended to improve its tolerability and pharmacokinetic profile, potentially allowing for once-daily dosing.[1]

The primary neuroprotective mechanism of TTI-0102 is centered on its ability to combat oxidative stress, a key pathological feature in many neurodegenerative diseases.[4][5] Upon administration, TTI-0102 is metabolized to release cysteamine, which then boosts the intracellular levels of cysteine.[1] Cysteine is the rate-limiting precursor for the synthesis of three crucial molecules for mitochondrial health and cellular defense: glutathione (GSH), taurine, and coenzyme A.[1] Additionally, TTI-0102 is suggested to promote the increase of brain-derived neurotrophic factor (BDNF), a protein vital for neuronal survival and function.[6]

Signaling Pathways and Metabolic Conversion

The neuroprotective effects of TTI-0102 are predicated on its metabolic conversion to cysteamine and the subsequent enhancement of endogenous antioxidant and neurotrophic pathways.

Quantitative Data

As specific preclinical data for TTI-0102 is not extensively published, this section presents available data from a Phase 1 clinical trial in healthy volunteers to provide insight into its pharmacokinetic profile. Additionally, a summary of preclinical findings for cystamine in a Huntington's Disease model is included to illustrate the potential therapeutic effects.

Table 1: Summary of TTI-0102 Phase 1 Clinical Trial Data in Healthy Volunteers

| Parameter | TTI-0102 | Cystagon® (cysteamine bitartrate) | Reference |

| Dose Range | 600 mg to 2400 mg (cysteamine-base equivalent) | 600 mg | [3] |

| Safety | Well-tolerated, no serious adverse events reported. | Nausea was the most common adverse effect. | [3] |

| Tolerability | No nausea reported. Abnormal skin odor in 3 participants at the highest dose. | - | [3] |

| Pharmacokinetics | Cmax of cysteamine did not exceed that of 600 mg Cystagon®. Therapeutic levels maintained for over 12 hours. | - | [1][3] |

| Dosing Potential | Supports twice-a-day and potentially once-a-day dosing. | Typically dosed four times a day. | [1][3] |

Table 2: Summary of Preclinical Findings for Cystamine in a Huntington's Disease Mouse Model (R6/2)

| Parameter | Finding | Animal Model | Reference |

| Survival | Significantly extended survival at 112 mg/kg and 225 mg/kg doses (intraperitoneal). | R6/2 transgenic HD mice | [7] |

| Motor Performance | Improved motor performance. | R6/2 transgenic HD mice | [7] |

| Body Weight | Improved body weight. | R6/2 transgenic HD mice | [7] |

| Neuropathology | Delayed neuropathological sequela. | R6/2 transgenic HD mice | [7] |

| Biomarkers | Reduced transglutaminase activity and normalized NΣ-(γ-l-glutamyl)-l-lysine (GGEL) levels. | R6/2 transgenic HD mice | [7] |

Experimental Protocols

Detailed preclinical experimental protocols for TTI-0102 are not publicly available. The following protocol for a preclinical study of cystamine in a Huntington's Disease model is provided as an example of the methodologies that could be employed to evaluate the neuroprotective effects of a compound like TTI-0102.

Example Preclinical Protocol: Evaluation of Cystamine in a Huntington's Disease Mouse Model

-

Animal Model: R6/2 transgenic mice, a well-established model for Huntington's Disease.[7]

-

Drug Administration:

-

Outcome Measures:

-

Survival: Monitored daily.[7]

-

Body Weight: Measured regularly.[7]

-

Motor Performance: Assessed using tests such as the rotarod.[8]

-

Neuropathology: Histological analysis of the brain to assess for neuropathological changes.[7]

-

Biomarker Analysis: Measurement of transglutaminase activity and GGEL levels in brain tissue.[7]

-

Experimental Workflow

The following diagram illustrates a hypothetical experimental workflow for the preclinical evaluation of a neuroprotective compound like TTI-0102.

References

- 1. Thiogenesis Therapeutics [thiogenesis.com]

- 2. Thiogenesis Reports Positive Interim Phase 2 Trial Results for MELAS and Announces Pipeline Advancements in Leigh Syndrome and Cystinosis [newsfilecorp.com]

- 3. Thiogenesis Announces Positive Results from Phase 1 Dose-Escalation Study of its Lead Compound TTI-0102 [newsfilecorp.com]

- 4. Thiogenesis Therapeutics [thiogenesis.com]

- 5. Thiogenesis Announces FDA Clearance of its Investigational New Drug Application ("IND") for a Phase 2a Clinical Trial in Leigh Syndrome Spectrum | Nasdaq [nasdaq.com]

- 6. Thiogenesis Therapeutics [thiogenesis.com]

- 7. jneurosci.org [jneurosci.org]

- 8. hdsa.org [hdsa.org]

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of debilitating disorders, including mitochondrial diseases and metabolic dysfunction-associated steatohepatitis (MASH). TTI-0102, a novel new chemical entity (NCE), is a next-generation pro-drug of cysteamine engineered to overcome the pharmacokinetic and tolerability limitations of its parent compound. By providing a sustained release of cysteamine, TTI-0102 offers a promising therapeutic strategy to bolster the endogenous antioxidant defense systems. This technical guide provides a comprehensive overview of the core science behind TTI-0102, its mechanism of action, and its therapeutic potential in oxidative stress-related disorders. We present available data from clinical trials, detail relevant experimental protocols, and provide visualizations of the key signaling pathways and experimental workflows.

Introduction: The Challenge of Oxidative Stress

Mitochondria, the powerhouses of the cell, are a primary source of endogenous ROS. In pathological states, mitochondrial dysfunction can lead to an overproduction of ROS, overwhelming the cell's antioxidant capacity and causing damage to lipids, proteins, and DNA. This cascade of events is a central feature of rare mitochondrial diseases such as Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS) and Leigh Syndrome, as well as more prevalent conditions like pediatric MASH.

Cysteamine has long been recognized for its antioxidant properties, primarily through its ability to increase intracellular levels of cysteine, the rate-limiting precursor for the synthesis of the master antioxidant, glutathione (GSH). However, the clinical utility of cysteamine has been hampered by its short half-life, which necessitates frequent dosing, and its association with gastrointestinal side effects and a strong body odor.[1]

TTI-0102 is an asymmetric disulfide pro-drug designed to address these limitations.[1] Its unique structure allows for a gradual, two-step metabolic release of cysteamine, leading to a more favorable pharmacokinetic profile and improved tolerability.[1] This enhanced delivery system has the potential to unlock the full therapeutic promise of cysteamine in a range of oxidative stress-driven diseases.[1]

Mechanism of Action: Replenishing Key Antioxidant and Metabolic Mediators

TTI-0102 exerts its therapeutic effects by augmenting several crucial cellular pathways involved in redox homeostasis and mitochondrial function.

Glutathione Synthesis

The primary mechanism of TTI-0102 in combating oxidative stress is its ability to boost the intracellular synthesis of glutathione.[2] As a pro-drug of cysteamine, TTI-0102 provides a sustained source of cysteine, the essential and rate-limiting amino acid for the production of GSH. Glutathione plays a critical role in neutralizing ROS, detoxifying harmful compounds, and maintaining the cellular redox environment.

Taurine Production

Cysteamine, the active metabolite of TTI-0102, is also a precursor to taurine.[3] Taurine is an organic acid with multiple physiological functions, including antioxidant and anti-inflammatory effects, stabilization of cell membranes, and modulation of calcium signaling.[1] In the context of mitochondrial diseases like MELAS, where taurine deficiency can be a contributing factor, the ability of TTI-0102 to increase taurine levels is of significant therapeutic interest.[4]

Coenzyme A Synthesis

TTI-0102 also contributes to the production of Coenzyme A (CoA), a vital molecule in cellular metabolism.[3] CoA is essential for the Krebs cycle and the metabolism of fatty acids, and it plays a role in protecting cells from metabolic and oxidative stress.

Figure 1: TTI-0102's core mechanism of action.

Clinical Development and Data

TTI-0102 is currently being evaluated in multiple Phase 2 clinical trials for the treatment of oxidative stress-related disorders.

Phase 1 Study in Healthy Volunteers

A Phase 1 dose-escalation trial in healthy volunteers demonstrated that TTI-0102 was well-tolerated.[1] Notably, even at high doses (up to 2400 mg cysteamine equivalent), the peak plasma concentration (Cmax) of cysteamine from TTI-0102 did not exceed that of a standard 600 mg dose of generic cysteamine.[1] This suggests a reduced risk of the side effects associated with high peak concentrations of cysteamine.[1] Furthermore, therapeutic levels of cysteamine were maintained for over 24 hours, indicating the potential for once-daily dosing.[1]

Table 1: Summary of Phase 1 Pharmacokinetic and Tolerability Data

| Parameter | TTI-0102 (up to 2400 mg cysteamine equivalent) | Generic Cysteamine (600 mg) |

| Cysteamine Cmax | Did not surpass that of 600 mg generic cysteamine[1] | Standard Cmax at this dose |

| Therapeutic Levels | Maintained for over 24 hours[1] | Shorter duration |

| Gastrointestinal Side Effects | None reported[1] | A known dose-limiting side effect |

| Body Odor | Mild, only at the highest dose[1] | A common side effect |

Phase 2 Trial in MELAS (NCT06644534)

A multi-center, randomized, double-blind, placebo-controlled Phase 2 trial is underway to evaluate the efficacy, safety, and tolerability of TTI-0102 in patients with MELAS.[5][6] The trial is enrolling patients aged 16 to 60.[6] Interim results from a blinded analysis of the first three months of data from nine patients (six on TTI-0102, three on placebo) have been reported as encouraging, with the trial achieving its goals of providing biological proof-of-concept, dose discovery, and showing biomarker activity.[7][8] Final 6-month data, including biomarker and clinical efficacy endpoints, are anticipated by January 2026.[9]

Table 2: Biomarker and Efficacy Endpoints in the Phase 2 MELAS Trial

| Endpoint Type | Specific Endpoint |

| Biomarkers | Cysteamine levels[6] |

| Glutathione levels[6] | |

| Taurine levels[6] | |

| Efficacy | 12-Minute Walking Test (12-MWT)[6] |

| Fatigue Severity Scale (FSS)[6] | |

| Quality of Life Assessment (WHOQOL-BREF)[6] |

Phase 2a Trial in Leigh Syndrome Spectrum (NCT06990984)

The U.S. Food and Drug Administration (FDA) has cleared an Investigational New Drug (IND) application for a Phase 2a clinical trial of TTI-0102 in patients with Leigh Syndrome Spectrum (LSS).[2] This partially randomized, placebo-controlled, sequential dose-ranging study will evaluate the pharmacokinetics, safety, and preliminary efficacy of TTI-0102 in adults and children with LSS.[10] The study will enroll patients aged 5 to 55 years.[10]

Table 3: Key Design Elements of the Phase 2a Leigh Syndrome Spectrum Trial

| Parameter | Description |

| Study Design | Partially randomized, placebo-controlled, sequential dose-ranging[10] |

| Population | Adults and children (5-55 years) with Leigh Syndrome Spectrum[10] |

| Primary Objectives | Evaluate pharmacokinetics (PK) and safety[10] |

| Secondary Objectives | Assess preliminary efficacy and pharmacodynamics (PD)[10] |

Experimental Protocols

Detailed protocols for the key assays used to evaluate the efficacy of TTI-0102 are crucial for the interpretation of clinical trial data. While the specific standard operating procedures for the TTI-0102 trials are not publicly available, the following sections describe standard, validated methods for the measurement of the key biomarkers.

Measurement of Intracellular Glutathione

Principle: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the simultaneous quantification of reduced (GSH) and oxidized (GSSG) glutathione in biological samples.

Procedure:

-

Sample Collection and Preparation: Whole blood samples are collected in EDTA tubes. To release intracellular glutathione, the erythrocytes are hemolyzed by freezing.

-

Deproteinization: Proteins in the hemolyzed sample are precipitated to prevent interference with the chromatographic separation.

-

Derivatization (Optional but common for fluorescence detection): The thiol groups of GSH can be derivatized with a fluorogenic reagent to enhance detection sensitivity.

-

HPLC Separation: The sample is injected into an HPLC system equipped with a C18 reverse-phase column. A mobile phase gradient is used to separate GSH and GSSG.

-

Detection: The separated compounds are detected by a UV detector at a specific wavelength (e.g., 215 nm).[11]

-

Quantification: The concentration of GSH and GSSG in the sample is determined by comparing the peak areas to a standard curve generated with known concentrations of GSH and GSSG.

References

- 1. Thiogenesis Therapeutics [thiogenesis.com]

- 2. Thiogenesis Announces FDA Clearance of its Investigational New Drug Application ("IND") for a Phase 2a Clinical Trial in Leigh Syndrome Spectrum | Nasdaq [nasdaq.com]

- 3. Thiogenesis Therapeutics [thiogenesis.com]

- 4. trial.medpath.com [trial.medpath.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. clinicaltrials.eu [clinicaltrials.eu]

- 7. Thiogenesis Reports Positive Interim Phase 2 Trial Results for MELAS and Announces Pipeline Advancements in Leigh Syndrome and Cystinosis | Nasdaq [nasdaq.com]

- 8. sedarplus.ca [sedarplus.ca]

- 9. [PDF] A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells | Semantic Scholar [semanticscholar.org]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. JRC Publications Repository [publications.jrc.ec.europa.eu]

TTI-0102: A Technical Overview of its Chemical Structure and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

TTI-0102 is a novel, clinical-stage new chemical entity (NCE) developed by Thiogenesis Therapeutics. It is an asymmetric disulfide prodrug of cysteamine, designed to overcome the pharmacokinetic limitations and side effects of cysteamine, a compound with known therapeutic potential in diseases associated with mitochondrial oxidative stress. This technical guide provides an in-depth look at the chemical structure, mechanism of action, and available clinical data for TTI-0102.

Chemical Structure and Properties

TTI-0102 is chemically known as cysteamine-pantetheine disulfide.[1][2] It is formed by the covalent linkage of two thiol-containing molecules, cysteamine and pantetheine, through a disulfide bond. This asymmetric design is key to its function as a prodrug.

| Property | Value | Source |

| Chemical Name | Cysteamine-pantetheine disulfide | [1][2] |

| Molecular Formula | C11H24N2O4S2 | Inferred from constituent molecules |

| Molecular Weight | 328.45 g/mol | Inferred from constituent molecules |

| Constituent Moieties | Cysteamine, Pantetheine | [1] |

Note: The molecular formula and weight are calculated based on the constituent molecules, as a definitive source for the combined structure's properties was not publicly available.

Mechanism of Action and Signaling Pathway